(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone

描述

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature

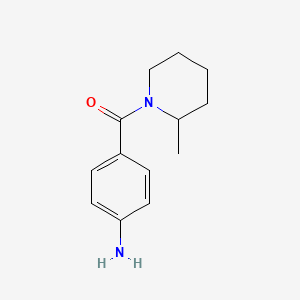

The compound’s systematic IUPAC name is (4-aminophenyl)-(2-methylpiperidin-1-yl)methanone , derived through Lexichem TK 2.7.0 software. This name reflects its core structural components:

- 4-Aminophenyl group : A phenyl ring with an amino (–NH₂) substituent at the para position.

- 2-Methylpiperidin-1-yl group : A six-membered piperidine ring with a methyl group at the 2-position and a nitrogen atom at position 1.

- Methanone linkage : A carbonyl (C=O) group connecting the piperidine and phenyl moieties.

The IUPAC name adheres to the hierarchical naming rules for heterocyclic compounds, prioritizing the parent piperidine ring and substituents.

Alternative Synonyms and Registry Identifiers

The compound is recognized under multiple identifiers and synonyms, as summarized in Table 1 .

Table 1 : Key synonyms and identifiers for this compound.

These identifiers facilitate cross-referencing in chemical databases and regulatory documents.

Structural Relationship to Piperidine-Alkyl Aryl Methanone Derivatives

The compound belongs to a broader class of piperidine derivatives with alkyl-aryl methanone linkages. Table 2 compares its structure to related analogs.

Table 2 : Comparative analysis of structural features.

Key Observations:

- Piperidine Core Modification : The 2-methyl substitution on the piperidine ring enhances steric bulk and electronic effects compared to unsubstituted piperidine derivatives.

- Functional Group Diversity : The methanone bridge distinguishes this compound from amide-linked analogs (e.g., benzamide derivatives), altering potential reactivity and interaction sites.

- Aryl Substituent Influence : The aminophenyl group introduces hydrogen-bonding capacity (via –NH₂) and aromatic π-stacking interactions, contrasting with simpler aryl groups in related compounds.

属性

IUPAC Name |

(4-aminophenyl)-(2-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O/c1-10-4-2-3-9-15(10)13(16)11-5-7-12(14)8-6-11/h5-8,10H,2-4,9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBXPEPBLFYRMOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1C(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60388033 | |

| Record name | (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

436095-31-7 | |

| Record name | (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60388033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 2-Methylpiperidine Derivatives

The piperidine ring is a six-membered saturated nitrogen heterocycle. The 2-methyl substitution can be introduced by starting from 2-methylpiperidine or by selective alkylation of piperidine derivatives. Literature reports various synthetic routes to substituted piperidin-4-ones, which are key intermediates for further functionalization.

A notable method for synthesizing piperidin-4-ones involves the Mannich condensation reaction, where substituted aromatic aldehydes, ketones, and ammonium acetate react in ethanol to form substituted piperidin-4-ones. This method can be adapted to introduce methyl substitution at the 2-position of the piperidine ring by selecting appropriate ketone precursors (e.g., methyl ketones) in the condensation step.

Formation of the Methanone Linkage to 4-Aminophenyl Group

The methanone (ketone) linkage between the piperidine nitrogen and the 4-aminophenyl group is typically formed via acylation reactions. One common approach is the reaction of the piperidine nitrogen with 4-aminobenzoyl chloride or related activated carboxylic acid derivatives to form the amide or ketone bond.

This acylation can be carried out under controlled conditions using organic solvents such as dichloromethane or tetrahydrofuran, with base catalysts like triethylamine to neutralize the hydrochloric acid generated. The amino group on the phenyl ring may require protection during the acylation step to avoid side reactions, often using protecting groups like Boc (tert-butoxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl), which are removed post-reaction.

Representative Synthetic Route

A plausible synthetic route based on literature precedents and standard organic synthesis techniques is as follows:

Alternative Synthetic Approaches

- Direct N-acylation of 2-methylpiperidine with 4-nitrobenzoyl chloride followed by reduction of the nitro group to amino group can be used to avoid protection/deprotection steps.

- Use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) for amide bond formation between 2-methylpiperidine and 4-aminobenzoic acid derivatives.

- Microwave-assisted synthesis has been reported for related piperidine derivatives to enhance reaction rates and yields.

Data Tables Summarizing Preparation Methods

| Method | Key Reagents | Reaction Type | Advantages | Limitations |

|---|---|---|---|---|

| Mannich condensation for piperidin-4-one synthesis | Aromatic aldehyde, methyl ketone, ammonium acetate | Multi-component condensation | Simple, good yields, scalable | Requires subsequent reduction |

| Catalytic hydrogenation | Piperidin-4-one intermediate, H2, catalyst (Pd/C) | Reduction | Mild conditions, clean conversion | Requires hydrogenation setup |

| Acylation with acid chloride | 2-Methylpiperidine, 4-aminobenzoyl chloride, base | N-acylation | Direct formation of methanone linkage | Amino group protection needed |

| Protection/deprotection steps | Boc or Fmoc reagents | Amino group protection | Prevents side reactions | Extra synthetic steps, time-consuming |

| Microwave-assisted synthesis | Piperidine derivatives, coupling reagents | Accelerated acylation | Faster reaction times | Requires specialized equipment |

Research Findings and Crystallization

Studies on related piperidine-4-one derivatives indicate that recrystallization from ethanol or ethanol-ethyl acetate mixtures yields well-defined crystals suitable for structural characterization. The piperidine ring often adopts a chair conformation in the solid state, which may influence the compound’s biological activity.

Crystallographic data from analogous compounds suggest the importance of solvent choice in obtaining pure crystalline material, with solvents like methanol, acetonitrile, and dichloromethane/methanol mixtures being effective for different substituted piperidines.

化学反应分析

Reduction Reactions

The aromatic amine group and ketone moiety participate in selective reductions:

For example, the reduction of a nitro-substituted precursor (w4-4) to the corresponding amine (w4-5) employs Fe/NH₄Cl in aqueous ethanol, achieving near-quantitative yields .

Substitution Reactions

The piperidine nitrogen and aromatic amine groups act as nucleophiles:

In a representative reaction, the compound reacts with chloropyrimidine derivatives under microwave conditions (130°C, 4 h) in propan-2-ol, yielding triazole-linked hybrids .

Oxidation Reactions

The aminophenyl group and ketone are susceptible to oxidation:

| Reaction Type | Conditions/Reagents | Outcome | Reference |

|---|---|---|---|

| Amine Oxidation | Not explicitly documented | Potential formation of nitroso or nitro derivatives under strong oxidizers | – |

| Ketone Stability | Stable to mild oxidizers (e.g., O₂, H₂O₂) | No degradation observed under ambient storage conditions |

Key Mechanistic Insights

-

Aromatic Substitution : The electron-rich amine group directs electrophilic attack to the para position, enabling regioselective functionalization.

-

Piperidine Reactivity : The 2-methylpiperidine ring’s steric hindrance limits its nucleophilicity compared to unsubstituted piperidines.

科学研究应用

(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

作用机制

The mechanism of action of (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

相似化合物的比较

Comparison with Structural Analogs

Piperidine vs. Piperazine Derivatives

(4-Aminophenyl)(4-methylpiperazin-1-yl)methanone

- Structural Difference : Replaces the 2-methylpiperidine ring with a 4-methylpiperazine ring.

- Synthesis : Prepared via nucleophilic substitution of 4-nitrobenzoyl chloride with 1-methylpiperazine, followed by catalytic hydrogenation (PtO₂, H₂) to reduce the nitro group to an amine .

- Activity : Piperazine-containing analogs show anti-cholinesterase activity, suggesting the nitrogen atom in the piperazine ring may interact with enzyme active sites .

(4-Aminophenyl)(4-methylpiperidin-1-yl)methanone

- Structural Difference : Positional isomer of the target compound, with the methyl group on the 4-position of the piperidine ring.

- This compound is reported in safety data sheets but lacks explicit activity data in the provided evidence .

Substituted Phenyl Derivatives

(2-Fluorophenyl)(1-methylpiperidin-4-yl)methanone

- Structural Difference: Features a 2-fluorophenyl group instead of 4-aminophenyl and a 1-methylpiperidine-4-yl group.

- Properties: The electron-withdrawing fluorine atom increases metabolic stability compared to the electron-donating amino group. This derivative is synthesized via palladium-coupling reactions and exhibits a molecular ion peak at m/z 222 .

3,5-Bis[(2-methylpiperidin-1-yl)carbonyl]phenylamine

- Structural Difference: Contains two 2-methylpiperidin-1-yl groups attached to a 3,5-diaminophenyl core.

- Activity: The dual substitution may enhance multivalent interactions with targets, though steric hindrance could reduce binding efficiency.

Piperidine Ring Modifications

(4-Aminophenyl)(4-(dimethylamino)piperidin-1-yl)methanone

- Structural Difference: Incorporates a dimethylamino group at the 4-position of the piperidine ring.

- This compound is used in research but lacks disclosed activity data .

Physical Properties

*LogP values estimated using fragment-based methods.

生物活性

(4-Aminophenyl)(2-methylpiperidin-1-yl)methanone, an organic compound with the molecular formula C13H18N2O, has garnered attention for its potential biological activities. This compound features a piperidine ring and is recognized for its structural attributes that facilitate various biological interactions. Research has indicated that derivatives of this compound may exhibit significant anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The structural composition of this compound includes:

- Amino Group : Contributes to its biological activity.

- Piperidine Ring : Imparts flexibility and interaction capabilities with biological targets.

- Methanone Moiety : Enhances its pharmacological properties.

Anticancer Activity

Research has shown that this compound exhibits cytotoxic effects against various cancer cell lines. Some studies have highlighted its potential in targeting specific pathways involved in cancer proliferation and survival.

| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| Breast Cancer | MCF-7 | 15.0 | Induction of apoptosis via Akt pathway |

| Colon Cancer | HCT116 | 12.5 | Inhibition of cell cycle progression |

| Pancreatic Cancer | PANC-1 | 10.0 | Disruption of mitochondrial function |

The mechanism by which this compound exerts its biological effects involves:

- Inhibition of Key Signaling Pathways : It has been reported to inhibit the Akt signaling pathway, which is crucial for cell survival and proliferation in cancer cells .

- Apoptosis Induction : The compound promotes programmed cell death in cancerous cells, making it a candidate for further therapeutic development.

Case Studies

- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 breast cancer cells, with an IC50 value of 15 µM. The compound was shown to induce apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent .

- Inhibition of SARS-CoV-2 : Recent research explored the efficacy of piperidine derivatives, including this compound, as inhibitors of the Mpro enzyme of SARS-CoV-2. The study indicated promising binding affinities and suggested further investigation into its antiviral properties.

Pharmacokinetics and ADMET Properties

The pharmacokinetic profile of this compound indicates favorable absorption, distribution, metabolism, excretion, and toxicity (ADMET) parameters. It adheres to Lipinski's Rule of Five, suggesting good oral bioavailability and a manageable side effect profile .

常见问题

Q. What are the recommended synthetic routes for (4-Aminophenyl)(2-methylpiperidin-1-yl)methanone?

- Methodological Answer : The compound can be synthesized via two primary routes:

Friedel-Crafts Acylation : React 4-aminobenzoyl chloride with 2-methylpiperidine in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC and purify via column chromatography .

Amide Coupling : Utilize carbodiimide crosslinkers (e.g., EDC) with DMAP as a catalyst in dichloromethane. Optimize stoichiometry (1:1.2 molar ratio of amine to acylating agent) and reaction time (16–24 hours) for >90% yield .

Q. What analytical techniques are suitable for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR in DMSO-d₆ to confirm aromatic protons (δ 6.5–7.5 ppm) and piperidinyl/aminophenyl backbone integrity. Compare with reference spectra of analogous methanones .

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with methanol/sodium acetate buffer (65:35, pH 4.6) to assess purity (>95%). Validate system suitability with retention time reproducibility (RSD <2%) .

Q. How should researchers handle stability and storage of this compound?

- Methodological Answer :

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the aminophenyl group. Desiccate to avoid hygroscopic degradation .

- Handling : Use fume hoods, nitrile gloves, and PPE to minimize exposure. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

- Methodological Answer :

- Systematic Modifications : Synthesize derivatives with substitutions on (a) the aminophenyl ring (e.g., halogens, methoxy groups) and (b) the piperidinyl moiety (e.g., alkyl chain extensions).

- Biological Assays : Test derivatives against target receptors (e.g., GPCRs) using radioligand binding assays. Correlate IC₅₀ values with computational descriptors (e.g., logP, polar surface area) to identify pharmacophores .

Q. How to address contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Reproducibility Checks : Validate assay conditions (e.g., cell line viability, buffer pH) and compound purity (HPLC/MS).

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀). If discrepancies persist, conduct orthogonal assays (e.g., functional cAMP assays vs. binding assays) to resolve mechanistic ambiguities .

Q. What computational strategies are effective for predicting physicochemical properties?

- Methodological Answer :

- ADMET Prediction : Use tools like ACD/Labs Percepta to estimate logD (lipophilicity), aqueous solubility, and CYP450 inhibition. Validate predictions with experimental solubility tests in PBS (pH 7.4) .

- Docking Studies : Model interactions with targets (e.g., serotonin receptors) using AutoDock Vina. Prioritize docking poses with lowest RMSD (<2 Å) relative to crystallographic data .

Q. What protocols evaluate the environmental impact of this compound?

- Methodological Answer :

- Biodegradability : Conduct OECD 301F tests (aerobic degradation in activated sludge) over 28 days. Monitor via LC-MS for parent compound persistence .

- Ecotoxicology : Use Daphnia magna acute toxicity assays (48-hour EC₅₀). Compare with regulatory thresholds (e.g., REACH) to assess hazardous classification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。